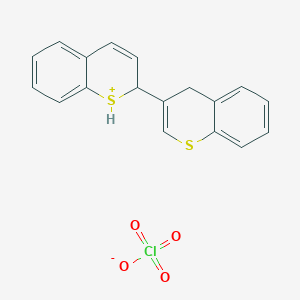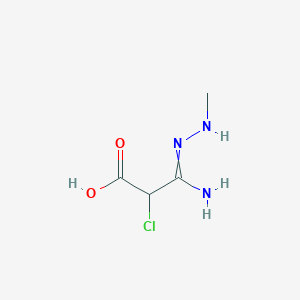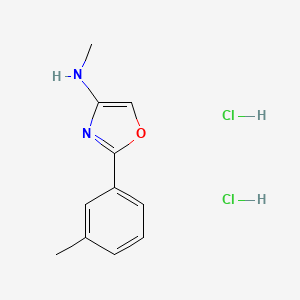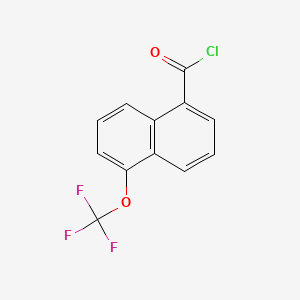![molecular formula C10H11BrO B14060155 1-[2-(2-Bromoethyl)phenyl]ethan-1-one CAS No. 101531-22-0](/img/structure/B14060155.png)
1-[2-(2-Bromoethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(2-bromoethyl)phenyl]-: is an organic compound with the molecular formula C10H11BrO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: One common method involves the bromination of acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of Ethanone, 1-[2-(2-bromoethyl)phenyl]- often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 1-[2-(2-bromoethyl)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH2-, in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme inhibition and protein interactions due to its reactive bromoethyl group.
Medicine:
Drug Development: Investigated for potential use in the development of new therapeutic agents, particularly in cancer research.
Industry:
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(2-bromoethyl)phenyl]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2-Bromoacetophenone: Similar structure but lacks the bromoethyl group, making it less reactive in certain substitution reactions.
4-Bromoacetophenone: The bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness: Ethanone, 1-[2-(2-bromoethyl)phenyl]- is unique due to the presence of both a bromoethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Propiedades
Número CAS |
101531-22-0 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-[2-(2-bromoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6-7H2,1H3 |
Clave InChI |
OLPNXIWXCFQQRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



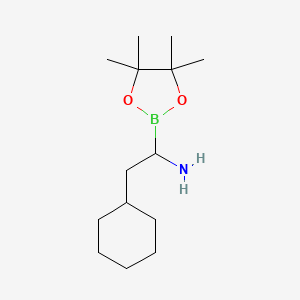

![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
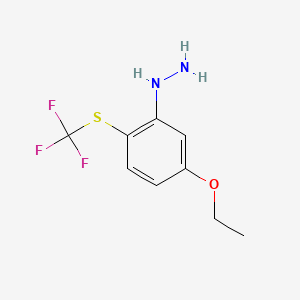

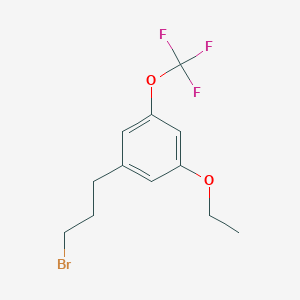
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)
